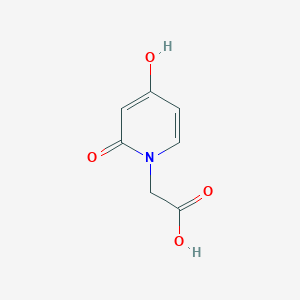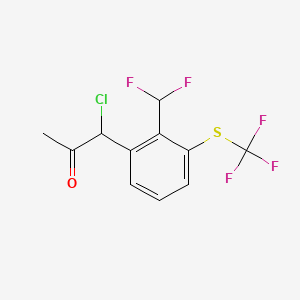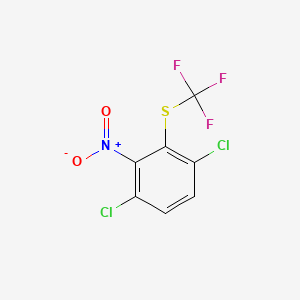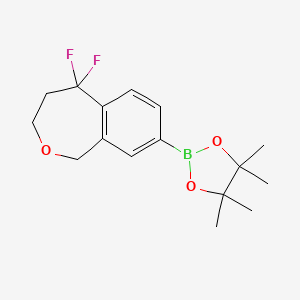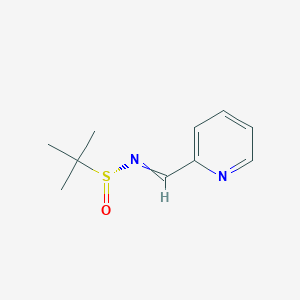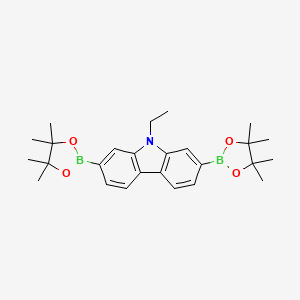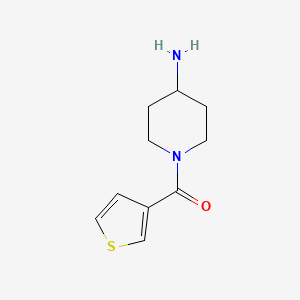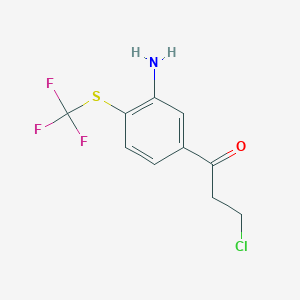
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethoxy substituent on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-(fluoromethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction leads to the formation of the desired product through an aldol condensation followed by dehydration.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These substituents may enhance the compound’s ability to form hydrogen bonds or hydrophobic interactions with target molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-(5-Chloro-2-(difluoromethoxy)phenyl)-2-propanol: This compound has a similar structure but contains an additional fluorine atom, which may alter its chemical and biological properties.
Phenylacetone: A simpler analog without the chloro and fluoromethoxy substituents, used in the synthesis of various pharmaceuticals.
1-Phenyl-2-propanone: Another related compound with different substituents, used as an intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(11)2-3-10(8)14-6-12/h2-3,5H,4,6H2,1H3 |
Clé InChI |
UFGPFPXPJSTSAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)Cl)OCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)

